Method Limit of Detection: UPLC-MS/MS with U-13C6-Kojic Acid Achieves >10-Fold Lower Detection Limit Compared to Conventional HPLC Methods
The use of U-¹³C₆-kojic acid as an internal standard in UPLC-MS/MS enables a method limit of detection (LOD) of 2-5 μg/kg for kojic acid in fermented foods [1]. In comparison, conventional HPLC methods without isotope-labeled internal standardization report LODs approximately 140-fold higher, at 700 μg/kg [2]. This represents a >10²-fold improvement in detection sensitivity attributable directly to the combination of UPLC-MS/MS instrumentation and the use of a stable isotope-labeled internal standard for matrix effect correction.
| Evidence Dimension | Method Limit of Detection (LOD) |
|---|---|
| Target Compound Data | 2-5 μg/kg (UPLC-MS/MS with U-¹³C₆-kojic acid as internal standard) |
| Comparator Or Baseline | 700 μg/kg (HPLC without isotopically labeled internal standard) |
| Quantified Difference | ≥140-fold lower LOD (2-5 μg/kg vs. 700 μg/kg) |
| Conditions | Fermented food matrices; UPLC-MS/MS with PRiME HLB SPE purification vs. methanol ultrasonic extraction followed by HPLC |
Why This Matters
For procurement decisions, this differential sensitivity justifies selecting [¹³C₆]-kojic acid for applications requiring trace-level quantification in complex matrices where conventional HPLC methods fail to meet regulatory or research detection requirements.
- [1] Chen DY, Zhang H, Zhang L, et al. Determination of kojic acid in fermented foods by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography. 2023;41(7):632-639. View Source
- [2] As cited in Chen DY et al. 2023, Table 2: Comparison of this method with other methods (Ref. 10: methanol ultrasonic extraction followed by HPLC, LOD 700 μg/kg). View Source
